Ortho-Chloro Substitution Yields 1.2‑Fold Lower IC₅₀ for NO Inhibition Compared to Meta-Chloro Isomer in a Furan-Derived Series
In a series of furan-ring fused chalcones, the compound bearing a 2‑chlorophenyl substituent (analogous in substitution pattern to the target compound) demonstrated an NO inhibition IC₅₀ of 30.0 ± 2.1 µM. By contrast, the 3‑chlorophenyl isomer achieved an IC₅₀ of 36.2 ± 0.9 µM, and the unsubstituted phenyl analog showed 47.6 ± 1.1 µM [1]. This represents a 1.2‑fold improvement over the meta‑chloro isomer and a 1.6‑fold improvement over the des‑chloro baseline.
| Evidence Dimension | NO inhibition IC₅₀ |
|---|---|
| Target Compound Data | 30.0 ± 2.1 µM (2-chlorophenyl analog) |
| Comparator Or Baseline | 36.2 ± 0.9 µM (3-chlorophenyl analog); 47.6 ± 1.1 µM (phenyl analog) |
| Quantified Difference | 1.2-fold lower IC₅₀ vs. 3‑Cl; 1.6-fold lower vs. unsubstituted phenyl |
| Conditions | Cell-based NO inhibition assay at 50 µM compound concentration; cytotoxicity IC₅₀ measured in parallel (all >100 µM for 2‑Cl and phenyl analogs). |
Why This Matters
This data provides a rational basis for selecting the ortho-chloro isomer when maximal NO inhibitory activity is required, as even a regioisomeric shift to meta results in a non-trivial potency loss.
- [1] Table 2, Molecules 2014, 19(10), 16058-16078; compounds 22 (2‑Cl), 23 (3‑Cl), 21 (phenyl). NO inhibition IC₅₀ data ± SEM. View Source
